molecular formula C19H29N3O2S B2843240 N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034209-73-7

N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2843240
CAS No.: 2034209-73-7
M. Wt: 363.52
InChI Key: PFXHQSRHWZBDSC-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound might be used in the production of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Diazepane Ring: Starting from a suitable precursor, the diazepane ring can be formed through cyclization reactions.

    Introduction of the Phenoxyethyl Group: This step involves the reaction of the diazepane intermediate with a phenoxyethyl halide under basic conditions.

    Attachment of the Tetrahydro-2H-thiopyran Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide: Lacks the tetrahydro-2H-thiopyran group.

    N-(2-phenoxyethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane: Lacks the carboxamide group.

Uniqueness

N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to the presence of both the tetrahydro-2H-thiopyran and carboxamide groups, which may confer specific chemical and biological properties.

Properties

IUPAC Name

N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-19(20-9-14-24-18-5-2-1-3-6-18)22-11-4-10-21(12-13-22)17-7-15-25-16-8-17/h1-3,5-6,17H,4,7-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHQSRHWZBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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